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1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylbutan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates. One common method is the reaction of 4-chloroaniline with 2-methylbutan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-methylpropyl)urea
- 1-(4-Chlorophenyl)-3-(2-ethylbutan-2-yl)urea
- 1-(4-Chlorophenyl)-3-(2-methylpentan-2-yl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylbutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOGNJQBLGNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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